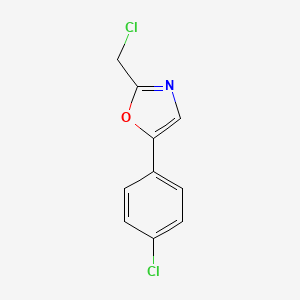

2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole

Description

Properties

IUPAC Name |

2-(chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO/c11-5-10-13-6-9(14-10)7-1-3-8(12)4-2-7/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJIWAFOZOWCQFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(O2)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353146 | |

| Record name | 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64640-12-6 | |

| Record name | 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Preparation Methods

General Synthetic Strategy

The synthesis of 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole typically involves multi-step organic transformations including:

- Formation of the oxazole ring via cyclization reactions.

- Introduction of the chloromethyl substituent at the 2-position.

- Incorporation of the 4-chlorophenyl substituent at the 5-position.

The key challenge is controlling regioselectivity and functional group compatibility during these steps.

Specific Synthetic Approaches

Cyclization of Precursors

One common approach involves the cyclization of appropriately substituted precursors such as 2-acylaminoketones or oxime derivatives with aldehydes or nitriles under dehydrating conditions to form the oxazole ring. For instance, the Robinson-Gabriel synthesis or Fischer oxazole synthesis methods can be adapted for this purpose, where:

- The 4-chlorophenyl group is introduced via substituted benzaldehydes or acyl chlorides.

- The oxazole ring closure is promoted by acid catalysis or thermal conditions.

Chloromethylation

The chloromethyl group at position 2 can be introduced by chloromethylation reactions using reagents such as formaldehyde and hydrochloric acid or phosphorus pentachloride (PCl₅). This step is often performed after oxazole ring formation to avoid side reactions.

Multi-Step Synthesis Example

A detailed multi-step synthetic route, adapted from analogous oxazole derivatives, includes:

| Step | Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Oxime formation | 4-Chlorobenzaldehyde + hydroxylamine hydrochloride (alkaline) | Formation of oxime intermediate |

| 2 | Chlorination | Chlorine gas or N-chlorosuccinimide (NCS) | Chlorinate oxime intermediate |

| 3 | Cyclization | Condensation with ethyl acetoacetate in DCM + triethylamine (60–80°C) | Formation of oxazole ring |

| 4 | Hydrolysis | Ester hydrolysis under acidic/basic conditions | Generate hydroxy intermediate |

| 5 | Chloromethylation | Phosphorus pentachloride (PCl₅) or chloromethylation reagents | Introduce chloromethyl group |

This sequence ensures regioselective installation of the 4-chlorophenyl and chloromethyl groups on the oxazole scaffold.

Reaction Conditions and Optimization

- Temperature: Cyclization and chlorination steps are typically conducted at moderate temperatures (60–80°C) to optimize yield and minimize by-products.

- Solvent: Dichloromethane (DCM) or 1,4-dioxane are preferred solvents for cyclization due to their polarity and ability to dissolve intermediates.

- Stoichiometry: Careful control of reagent equivalents, especially chlorinating agents, is critical to avoid over-chlorination.

- Catalysts: Acid catalysts or Lewis acids such as zinc chloride may be employed to promote cyclization and chloromethylation steps.

Industrial Preparation Considerations

In industrial settings, the synthesis is optimized for:

- Yield: Maximizing conversion through controlled temperature and reaction time.

- Purity: Employing purification techniques such as recrystallization or chromatography.

- Scalability: Using high-purity reagents and continuous flow reactors to improve reproducibility.

- Safety: Handling chlorinating agents and volatile solvents under strict safety protocols.

Data Table: Summary of Preparation Methods

| Preparation Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Oxime formation | 4-Chlorobenzaldehyde + NH2OH·HCl (alkaline) | Room temp | 70–85 | Formation of oxime intermediate |

| Chlorination | Cl2 gas or NCS | 60–80 | 65–80 | Chlorination of oxime |

| Cyclization | Ethyl acetoacetate + triethylamine in DCM | 60–80 | 75–90 | Oxazole ring formation |

| Ester hydrolysis | Acidic or basic hydrolysis | 25–60 | 80–90 | Hydrolysis of ester group |

| Chloromethylation | PCl5 or formaldehyde + HCl | 0–25 | 60–85 | Introduction of chloromethyl |

Research Findings and Notes

- The chloromethylation step is sensitive to reaction conditions; lower temperatures favor selective substitution without over-chlorination.

- Spectroscopic characterization (IR, NMR, MS) confirms the successful formation of the oxazole ring and substitution pattern.

- Analogous syntheses of related compounds (e.g., 4-(chloromethyl)-2-(2-chlorophenyl)-5-methyl-1,3-oxazole) provide valuable insights into optimizing reaction parameters for this compound.

- The use of Lewis acid catalysts such as zinc chloride can enhance cyclization efficiency and yield.

- Industrial methods favor the use of α-haloketones and formamide derivatives or the Van Leusen reaction for oxazole ring construction, adaptable to chlorophenyl substitution.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can be oxidized to form oxazole derivatives with different functional groups.

Reduction Reactions: Reduction of the compound can lead to the formation of reduced oxazole derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups depending on the reagents used.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Molecules

This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, facilitating the formation of derivatives with distinct properties. For instance, it can be utilized in the synthesis of heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.

Biological Applications

Biochemical Probes

In biological research, 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole is employed as a probe in biochemical assays to study biological pathways. Its ability to interact with specific molecular targets, such as enzymes or receptors, enables researchers to investigate cellular mechanisms and signal transduction pathways.

Anticancer Research

Recent studies have highlighted its potential as an anticancer agent. For example, derivatives of oxazole compounds have demonstrated cytotoxic activity against various cancer cell lines, including breast and lung carcinoma. These compounds induce apoptosis through mechanisms involving caspase activation and cell cycle arrest . The compound's structural features contribute to its effectiveness in modulating biological activity.

Industrial Applications

Specialty Chemicals Production

Industrially, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the synthesis of pesticides and other agrochemicals. The compound's environmental safety profile enhances its appeal for industrial use .

Case Studies

-

Anticancer Activity Evaluation

A study synthesized a series of oxazole derivatives and evaluated their cytotoxic effects against human cancer cell lines. The results indicated significant growth inhibition in fibrosarcoma cells (HT-1080), showcasing the potential of these compounds as anticancer agents . -

Synthesis Method Optimization

Research focused on optimizing synthetic routes for producing this compound using environmentally friendly methods. This included using continuous flow reactors to improve yield and purity while minimizing waste production during synthesis .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Heterocyclic Compounds with Chlorophenyl/Chloromethyl Substitutions

Key Observations :

- Heterocycle Core : Oxazoles generally exhibit higher metabolic stability compared to oxadiazoles, making them preferable in drug design .

- Substituent Effects: Electron-withdrawing groups (e.g., Cl) at C5 enhance pharmacological activity. For instance, 5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (CNS activity) outperforms non-nitrated analogs .

- Reactivity : The chloromethyl group in the target compound enables nucleophilic substitution, facilitating derivatization into esters or amides (e.g., Z19702639) .

Pharmacological and Functional Comparisons

Critical Insights :

- Antimicrobial Potency : Oxazole derivatives with 4-chlorophenyl groups show superior antifungal activity compared to oxadiazoles. For example, 5-(4-Cl-Ph)-1,3-oxazole derivatives inhibit C. albicans via membrane disruption .

- CNS Effects: Oxadiazoles with dual electron-withdrawing groups (e.g., nitro and chloro) exhibit pronounced CNS depressant activity due to enhanced blood-brain barrier permeability .

- Toxicity : Oxazoles generally show lower toxicity to Daphnia magna compared to oxadiazoles, suggesting safer environmental profiles .

Q & A

Q. What are the common synthetic routes for 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole?

A practical method involves reacting salicylic acid with this compound under mild conditions (e.g., room temperature, inert atmosphere) to yield derivatives with 87% efficiency . Alternatively, chloromethylation of oxazole derivatives using chloromethyl methyl ether and ZnCl₂ as a Lewis acid catalyst provides a scalable route .

Q. Table 1: Synthesis Methods Comparison

| Method | Starting Materials | Conditions | Yield | Reference |

|---|---|---|---|---|

| Esterification | Salicylic acid, oxazole derivative | RT, inert atmosphere | 87% | |

| Chloromethylation | Oxazole, chloromethyl methyl ether | ZnCl₂, reflux | 70–90% |

Q. How is this compound characterized structurally?

High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C) are critical. For example, HR-ESI-MS confirms molecular ions ([M+H]⁺) with <5 ppm error , while NMR detects characteristic shifts:

Q. What physicochemical properties are critical for handling this compound?

Key properties include:

- Molecular weight : 234.3 g/mol (C₁₀H₇Cl₂NO) .

- Stability : Sensitive to moisture; store under inert gas at −20°C .

- Solubility : Soluble in DMSO, THF, and dichloromethane; insoluble in water .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of derivatives?

- Catalyst screening : Replace ZnCl₂ with BF₃·Et₂O to reduce side reactions .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 15 min at 100°C) while maintaining >80% yield .

- Statistical design : Use response surface methodology (RSM) to optimize molar ratios and temperature .

Q. What strategies address discrepancies in spectroscopic data during characterization?

- Cross-validation : Combine HRMS with IR (e.g., C-Cl stretch at 600–700 cm⁻¹) .

- X-ray crystallography : Resolve ambiguous NMR signals; the 4-chlorophenyl group often adopts a planar conformation with the oxazole ring .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) .

Q. How do structural modifications influence antimicrobial activity?

Introducing electron-withdrawing groups (e.g., -CF₃) at the 5-position enhances activity against C. albicans (MIC = 7.8 µg/mL) . Conversely, replacing the chlorophenyl group with a methoxy group reduces potency due to decreased lipophilicity .

Q. Table 2: Antimicrobial Activity of Derivatives

| Derivative Structure | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 5-(CF₃)-oxazole-pyrrole carboxamide | C. albicans | 7.8 | |

| 4-Chlorophenyl-oxazole | S. aureus | 15.6 |

Q. What in silico tools predict the biological activity of this compound?

Q. How can regioselective functionalization of the oxazole ring be achieved?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.